2-(3-Hydroxyprop-1-enyl)phenol
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Overview
Description
2-(3-Hydroxyprop-1-enyl)phenol is an organic compound with the molecular formula C9H10O2 It is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a hydroxyprop-1-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyprop-1-enyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 3-chloroprop-1-ene in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyprop-1-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2-(3-Hydroxyprop-1-enyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in plant metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyprop-1-enyl)phenol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound’s phenolic structure allows it to scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, it can modulate signaling pathways and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyprop-1-enyl)-2-methoxyphenol: Similar structure with a methoxy group on the benzene ring.
2-(3-Hydroxyprop-1-enyl)phenoxy-3-methylbutane-2,3-diol: Contains additional functional groups, making it more complex.
4-Hydroxy-3-(3-methyl-2-butenyl)cinnamyl alcohol: Another phenolic compound with a different side chain.
Uniqueness
2-(3-Hydroxyprop-1-enyl)phenol is unique due to its specific hydroxyl and hydroxyprop-1-enyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
13523-27-8 |
---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
2-(3-hydroxyprop-1-enyl)phenol |
InChI |
InChI=1S/C9H10O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,10-11H,7H2 |
InChI Key |
FDIWLEOZUNUOCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCO)O |
Origin of Product |
United States |
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